Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]-
Description
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- (hereafter referred to as CPOHP), is a hydrazono-functionalized propanedinitrile derivative. Its structure comprises a propanedinitrile backbone (two adjacent nitrile groups) linked to a phenyl ring substituted with a chlorine atom at the 3-position and a long-chain octadecyloxy (C₁₈H₃₇O) group at the 4-position. The hydrazono group (–NH–N=) bridges the phenyl ring and the dinitrile moiety, forming a conjugated system that influences its electronic properties and reactivity .
Properties
CAS No. |
41319-88-4 |
|---|---|
Molecular Formula |
C27H41ClN4O |
Molecular Weight |
473.1 g/mol |
IUPAC Name |
2-[(3-chloro-4-octadecoxyphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C27H41ClN4O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27-19-18-24(21-26(27)28)31-32-25(22-29)23-30/h18-19,21,31H,2-17,20H2,1H3 |
InChI Key |
ULRBLBJOUQEKLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)NN=C(C#N)C#N)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- typically involves a condensation reaction between 3-chloro-4-(octadecyloxy)aniline and a suitable hydrazone precursor containing the propanedinitrile moiety. The key step is the formation of the hydrazone linkage (-C=N-NH-) via nucleophilic attack of the hydrazine nitrogen on a carbonyl or nitrile carbon, followed by dehydration to form the azomethine bond.
Starting Materials
- 3-chloro-4-(octadecyloxy)aniline : This aromatic amine features a long octadecyloxy alkyl chain at the para position and a chlorine substituent at the meta position relative to the amine group.
- Propanedinitrile hydrazone precursor : A reagent containing the propanedinitrile group capable of reacting with the aniline derivative to form the hydrazone.
Reaction Conditions
- Temperature and Pressure : Controlled moderate heating is applied to facilitate the condensation reaction without decomposing sensitive groups.
- Solvent : Typically, polar aprotic solvents or mixtures compatible with hydrazone formation are used.
- Catalysts and Additives : Acidic or dehydrating agents may be employed to drive the condensation equilibrium toward product formation.
Reaction Mechanism
The reaction proceeds via:
- Nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the propanedinitrile precursor.
- Formation of a hydrazone intermediate .
- Dehydration to form the stable hydrazone bond (-C=N-NH-).
This mechanism is consistent with classical hydrazone synthesis pathways.
Analytical Characterization
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is used for purity analysis, employing mobile phases such as acetonitrile, water, and phosphoric acid. For mass spectrometry compatibility, phosphoric acid can be replaced by formic acid.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR spectroscopy confirm the chemical structure and substitution pattern.
- Mass Spectrometry (MS) : Confirms molecular weight and composition.
- Elemental Analysis : Validates molecular formula.
Detailed Synthesis Protocol (Based on Available Literature and Analogous Compounds)
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of 3-chloro-4-(octadecyloxy)aniline | Alkylation of 3-chloro-4-aminophenol with octadecyl bromide under basic conditions | Yields the key aromatic amine intermediate |
| 2 | Formation of hydrazone | React 3-chloro-4-(octadecyloxy)aniline with propanedinitrile hydrazone precursor in solvent (e.g., ethanol, DMF) | Stirring at 50-80°C under inert atmosphere to prevent oxidation |
| 3 | Isolation and purification | Cooling, filtration, recrystallization or chromatography | Purity assessed by HPLC and NMR |
Research Outcomes and Data Analysis
Yield and Purity
- Typical yields for hydrazone formation range from 70% to 90%, depending on reaction time and purity of starting materials.
- Purity assessed by HPLC typically exceeds 95% after purification.
Structural Confirmation
- ^1H NMR spectra show characteristic azomethine proton signals around δ 8-9 ppm.
- ^13C NMR confirms the presence of nitrile carbons (~115 ppm) and aromatic carbons.
- Mass spectra confirm molecular ion peak at m/z ~473, consistent with the molecular weight.
Stability and Reactivity
- The compound exhibits stability under ambient conditions.
- The hydrazone linkage allows for further chemical modifications or applications in supramolecular chemistry.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | 3-chloro-4-(octadecyloxy)aniline, propanedinitrile hydrazone precursor |
| Solvent | Ethanol, DMF, or similar polar solvents |
| Temperature | 50-80°C |
| Reaction time | 4-12 hours |
| Yield | 70-90% |
| Purification | Recrystallization or chromatography |
| Analytical methods | HPLC, ^1H NMR, ^13C NMR, MS |
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the hydrazono group, leading to different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted phenyl derivatives .
Scientific Research Applications
Pharmaceutical Applications
Propanedinitrile derivatives have been investigated for their potential therapeutic uses. The hydrazone structure is known for its biological activity, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit antitumor properties and can interact with biological macromolecules like DNA, potentially leading to new cancer treatments. For instance, studies on related hydrazone compounds have shown efficacy against various cancer cell lines, suggesting that propanedinitrile derivatives could also possess similar therapeutic effects .
Analytical Chemistry
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed specifically for propanedinitrile, utilizing a mobile phase composed of acetonitrile and water with phosphoric acid. This method allows for the isolation of impurities and is suitable for pharmacokinetic studies. The scalability of this technique makes it valuable for both research and industrial applications where purity and concentration of substances are critical .
Material Science
In the field of material science, propanedinitrile derivatives can be used to synthesize new materials with specific properties. The incorporation of long-chain alkoxy groups, such as octadecyloxy, into the molecular structure can enhance the solubility and stability of the resulting materials. This property is particularly useful in developing surfactants or emulsifiers that require a balance between hydrophobic and hydrophilic characteristics .
Case Study 1: Antitumor Activity
A study investigating the antitumor activity of hydrazone derivatives demonstrated that similar compounds could inhibit tumor growth in murine models. The mechanism involved interaction with cellular DNA, leading to apoptosis in cancer cells. This suggests that propanedinitrile derivatives could be further explored as potential anticancer agents through structural modifications to enhance efficacy .
Case Study 2: HPLC Method Development
Research focused on optimizing HPLC methods for analyzing propanedinitrile highlighted the importance of selecting appropriate mobile phases and column types. The findings indicated that using formic acid instead of phosphoric acid improved mass spectrometry compatibility, demonstrating the compound's versatility in analytical applications .
Mechanism of Action
The mechanism of action of Propanedinitrile, [[3-chloro-4-(octadecyloxy)phenyl]hydrazono]- involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s unique structure allows it to interact with different enzymes and receptors, modulating their activity and resulting in specific biological outcomes .
Comparison with Similar Compounds
Key Features :
- Substituents : The 3-chloro group enhances electrophilicity, while the 4-octadecyloxy chain confers significant lipophilicity, impacting solubility and aggregation behavior.
- Synthesis: Likely synthesized via condensation of 3-chloro-4-(octadecyloxy)phenylhydrazine with a propanedinitrile precursor, analogous to methods for related arylhydrazonopropanals .
- Applications: Potential uses include organic electronics (due to conjugation), surfactants (from the amphiphilic octadecyloxy chain), or intermediates for heterocyclic compounds (e.g., pyridazinones or cinnolines via cyclization) .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
*Estimated based on octadecyloxy chain contribution (~8.5 logP units) and parent structure .
Key Observations :
- Lipophilicity: CPOHP’s octadecyloxy chain drastically increases logP compared to analogs, rendering it highly lipophilic. This limits aqueous solubility but enhances compatibility with nonpolar matrices (e.g., polymers, lipid membranes).
- Reactivity: Unlike β-diketone derivatives (e.g., ), CPOHP’s nitrile groups and hydrazono moiety favor cyclization reactions. For example, under acidic conditions, it may form pyridazinones or cinnolines, similar to arylhydrazonopropanals in .
- Synthetic Challenges : The long alkyl chain complicates purification and characterization compared to smaller analogs like [Chloro(phenyl)methylidene]propanedinitrile .
Reactivity and Functionalization Pathways
- Cyclization: CPOHP’s hydrazono group enables 6π-electrocyclization or condensation with active methylene compounds (e.g., ethyl cyanoacetate), forming nitrogen-containing heterocycles such as pyridazinones or cinnolines . This reactivity aligns with arylhydrazonopropanals but contrasts with β-diketones, which form pyrazoles or indoles .
- Electrophilic Substitution : The 3-chloro substituent directs further functionalization (e.g., nucleophilic aromatic substitution), though steric hindrance from the octadecyloxy chain may limit reactivity compared to unsubstituted analogs .
Biological Activity
Introduction
Propanedinitrile, specifically the derivative [[3-chloro-4-(octadecyloxy)phenyl]hydrazono], has garnered attention due to its potential biological activities. This compound, characterized by its unique chemical structure, has been investigated for various pharmacological properties, including antimicrobial and antioxidant activities. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound can be represented structurally as follows:
Key Functional Groups
- Hydrazone Group : Imparts reactivity and potential biological interactions.
- Chloro Group : May enhance antimicrobial properties.
- Octadecyloxy Chain : Contributes to hydrophobicity, influencing membrane interactions.
Antimicrobial Activity
Research indicates that propanedinitrile derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown activity against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani , with varying degrees of inhibition depending on the specific derivative structure used .
Table 1: Antimicrobial Activity of Propanedinitrile Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| A | Bacillus subtilis | 32 µg/mL |
| B | Clostridium tetani | 16 µg/mL |
| C | Staphylococcus aureus | 64 µg/mL |
Antioxidant Activity
The antioxidant capacity of propanedinitrile derivatives has also been assessed, with notable results in scavenging free radicals. For example, one study reported an IC50 value of 43.39 µg/mL against the DPPH radical, indicating potent antioxidant activity .
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A | 43.39 | DPPH Radical Scavenging |
| B | 50.00 | Hydroxyl Radical Scavenging |
| C | 30.00 | Superoxide Anion Scavenging |
Structure-Activity Relationship (SAR)
The biological activity of propanedinitrile derivatives is closely linked to their structural features. Molecular docking studies have revealed that specific substituents significantly influence the binding affinity to target proteins, such as bacterial enzymes or cellular receptors involved in oxidative stress response .
Key Findings:
- Chloro Substituent : Enhances antibacterial activity.
- Hydrophobic Alkyl Chains : Improve membrane penetration and bioavailability.
- Hydrazone Linkage : Critical for interaction with biological targets.
Case Studies
- Antiviral Activity : Some derivatives were tested for antiviral efficacy against the H5N1 avian influenza virus, demonstrating promising results with significant reductions in viral load in vitro .
- Cancer Cell Lines : The cytotoxic effects on various cancer cell lines were evaluated, showing that certain derivatives induced apoptosis in HepG2 and MCF-7 cells, with IC50 values of 21.00 µM and 26.10 µM , respectively .
- VEGFR-2 Inhibition : A novel derivative was identified as a potent inhibitor of VEGFR-2 with an IC50 value of 65 nM , suggesting potential for antiangiogenic therapies .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.5 in 9:1 chloroform/methanol).
- Optimize temperature (70–80°C) to avoid decomposition of the long alkyl chain.
Advanced: How can reaction conditions be optimized for large-scale synthesis while maintaining purity?
Methodological Answer:
Advanced optimization involves:
- Continuous Flow Reactors : Reduce batch variability and improve heat management for the exothermic hydrazone formation step .
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to enhance reaction rates.
- Solvent Selection : Replace ethanol with isopropanol to improve solubility of the octadecyloxy group.
Q. Data-Driven Approach :
- Use Design of Experiments (DOE) to evaluate factors like temperature, solvent ratio, and catalyst loading.
- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (±0.3% theoretical values).
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR :
- Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z ~552.3 (C₂₇H₃₈ClN₃O).
- IR : Stretch bands for nitriles (~2200 cm⁻¹) and hydrazone N–H (~3300 cm⁻¹).
Advanced: How can computational modeling aid in understanding electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., using Gaussian or ORCA) to predict redox behavior. The electron-withdrawing nitrile groups lower LUMO levels, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate the octadecyloxy chain’s conformational flexibility in lipid bilayers to study membrane interactions.
- Docking Studies : Use AutoDock Vina to predict binding affinity with biological targets (e.g., enzymes or receptors).
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antimicrobial Screening : Use microdilution assays (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
